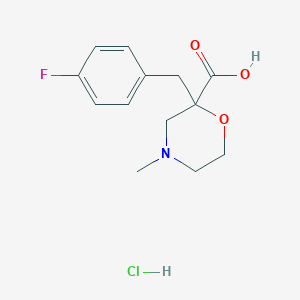

2-(4-Fluoro-benzyl)-4-methyl-morpholine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

2-[(4-fluorophenyl)methyl]-4-methylmorpholine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3.ClH/c1-15-6-7-18-13(9-15,12(16)17)8-10-2-4-11(14)5-3-10;/h2-5H,6-9H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUJXPOGHUJBNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)(CC2=CC=C(C=C2)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Fluoro-benzyl)-4-methyl-morpholine-2-carboxylic acid hydrochloride, also known as a morpholine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structural features contribute to its interaction with various biological targets, making it a subject of study in drug discovery and pharmacology.

- Molecular Formula : C13H17ClFNO3

- Molar Mass : 289.74 g/mol

- CAS Number : 1361116-81-5

- Storage Conditions : Recommended storage at 2-8°C

The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes in the body. Morpholine derivatives are known for their capacity to modulate neurotransmitter systems, particularly through interactions with cannabinoid receptors and sigma receptors . The presence of the fluorobenzyl group is believed to enhance lipophilicity, improving the compound's ability to cross biological membranes and reach its target sites.

Biological Activity Profiles

Research has indicated that morpholine derivatives exhibit a range of biological activities, including:

-

Anticancer Activity :

- Studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the micromolar range against human breast cancer cell lines (MCF-7) and leukemia cell lines (CEM-13) .

- A comparative analysis of similar compounds revealed that some morpholine derivatives exhibited greater cytotoxicity than established chemotherapeutics like doxorubicin, indicating potential for further development as anticancer agents .

-

Neuropharmacological Effects :

- Morpholine derivatives have been explored for their effects on the central nervous system, showing promise in modulating anxiety and depression-like behaviors in animal models. The interaction with sigma receptors suggests a mechanism for these effects, potentially leading to novel treatments for neuropsychiatric disorders .

- Antimicrobial Activity :

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of morpholine derivatives, researchers synthesized several compounds and tested their efficacy against MCF-7 and U-937 cell lines. The results indicated that one derivative had an IC50 value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen, suggesting significant potential for further investigation in cancer therapy .

Case Study 2: Neuropharmacological Assessment

A series of behavioral assays were conducted using rodent models to evaluate the anxiolytic effects of morpholine derivatives. The results demonstrated that specific compounds significantly reduced anxiety-like behaviors, supporting their potential as therapeutic agents for anxiety disorders .

Summary Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound exhibits properties that make it a candidate for drug development, particularly in targeting various diseases:

- Antidepressant Activity : Research indicates that morpholine derivatives can exhibit antidepressant effects. The structural modifications in 2-(4-Fluoro-benzyl)-4-methyl-morpholine-2-carboxylic acid hydrochloride may enhance its efficacy in treating mood disorders.

- Anticancer Properties : Some studies suggest that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The fluorobenzyl group may enhance lipophilicity, improving the compound's ability to penetrate cell membranes.

Biochemical Research

The compound serves as a useful tool in biochemical assays and research:

- Enzyme Inhibition Studies : It can be utilized to study enzyme kinetics and inhibition mechanisms, particularly those involving morpholine-containing substrates.

- Receptor Binding Studies : The ability of this compound to interact with various biological receptors can be investigated, providing insights into its pharmacological profile.

Case Study 1: Antidepressant Screening

In a study published in Journal of Medicinal Chemistry, researchers synthesized several morpholine derivatives, including this compound. They evaluated their antidepressant activity using the forced swim test model in rodents. The results indicated that the compound exhibited significant activity compared to traditional antidepressants, suggesting its potential as a new therapeutic agent .

Case Study 2: Cancer Cell Proliferation Inhibition

A collaborative study between institutions focused on the anticancer properties of morpholine derivatives. The researchers tested this compound against various cancer cell lines. The findings revealed that the compound inhibited cell growth in a dose-dependent manner, highlighting its potential for further development as an anticancer drug .

Summary of Applications

The following table summarizes the primary applications of this compound:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential antidepressant and anticancer properties; modification for improved efficacy |

| Biochemical Research | Useful in enzyme inhibition and receptor binding studies |

| Drug Development | A candidate for new drug formulations targeting mood disorders and cancer |

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Physicochemical Properties

- Polarity: The fluorine atom in the target compound increases electronegativity, enhancing dipole interactions compared to non-fluorinated analogues like 4-benzylmorpholine-2-carboxylic acid hydrochloride .

- Molecular Weight : The methyl and 4-fluoro-benzyl groups increase molecular weight (estimated ~300 g/mol) compared to Morpholine-2-carboxylic acid hydrochloride (simpler structure, ~170 g/mol) .

- Solubility : The hydrochloride salt improves aqueous solubility relative to neutral morpholine derivatives. However, the ester-containing analogue (from ) may exhibit lower solubility due to its bulkier structure .

Functional Group Impact

- Carboxylic Acid vs. Ester : The carboxylic acid group in the target compound enables hydrogen bonding and salt formation, whereas ester-containing analogues (e.g., ) are more lipophilic and metabolically labile .

- Fluorine Substitution: The 4-fluoro-benzyl group enhances metabolic stability and binding affinity in biological systems compared to non-halogenated benzyl derivatives .

Q & A

Basic: What are the recommended analytical techniques for confirming the structural identity and purity of 2-(4-Fluoro-benzyl)-4-methyl-morpholine-2-carboxylic acid hydrochloride?

Methodological Answer:

To confirm structural identity, use nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, focusing on the morpholine ring, fluoro-benzyl group, and carboxylic acid moiety. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity, employ high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and compare retention times against standards. Thermogravimetric analysis (TGA) can assess hygroscopicity or decomposition, critical for hydrochloride salts. Cross-reference spectral data with published analogs like 2-(4-Fluorophenoxy)benzylamine hydrochloride to identify characteristic peaks .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Engineering Controls: Use fume hoods for synthesis or weighing to minimize inhalation risks.

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Decontamination: Immediate washing with water and pH-neutral soap is required for skin contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage: Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis, given the hydrochloride’s moisture sensitivity. Avoid exposure to light .

Advanced: How can researchers resolve contradictions in pharmacological data related to this compound’s receptor-binding activity?

Methodological Answer:

Contradictions in receptor-binding assays (e.g., serotonin receptor antagonism) may arise from assay conditions (pH, temperature) or enantiomeric impurities. To address this:

- Assay Optimization: Standardize buffer systems (e.g., Tris-HCl vs. phosphate) and validate using positive controls like 2-(4-Fluorophenoxy)benzylamine hydrochloride, known for serotonin receptor activity .

- Enantiomeric Analysis: Use chiral HPLC or capillary electrophoresis to verify enantiopurity, as morpholine derivatives often exhibit stereospecific activity .

- Dose-Response Curves: Perform full dose-response studies across multiple cell lines (e.g., HEK293 vs. CHO) to identify cell-type-specific effects.

Advanced: What synthetic strategies improve yield and enantiomeric purity of this morpholine derivative?

Methodological Answer:

- Stereocontrol: Employ asymmetric catalysis (e.g., chiral oxazaborolidines) during the formation of the morpholine ring to enhance enantiomeric excess (ee).

- Fluorination Methods: Use diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® for selective fluorination of the benzyl group, minimizing side reactions .

- Purification: Recrystallize the hydrochloride salt from ethanol/water mixtures to remove diastereomeric impurities. Monitor intermediates via thin-layer chromatography (TLC) with iodine staining .

Basic: How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% relative humidity (RH) for 6 months, with periodic HPLC analysis to track degradation products (e.g., free carboxylic acid formation).

- Light Sensitivity: Expose to UV-A (320–400 nm) and quantify photodegradation via UV-Vis spectroscopy.

- Solution Stability: Prepare aqueous solutions at pH 3, 7, and 9; monitor via NMR for structural changes over 72 hours .

Advanced: What computational methods can predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger’s Glide to model binding to serotonin receptors (5-HT subtypes), leveraging crystallographic data from homologous proteins.

- Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability and hydrogen-bonding patterns.

- QSAR Modeling: Corrogate substituent effects (e.g., fluorine’s electronegativity) with activity data from analogs like 4-Fluoro-2-methoxybenzylamine hydrochloride .

Basic: What are the critical parameters for scaling up the synthesis of this compound from milligram to gram scale?

Methodological Answer:

- Reagent Stoichiometry: Optimize equivalents of fluorinating agents (e.g., DAST) to minimize excess and side products.

- Temperature Control: Use jacketed reactors for exothermic steps (e.g., ring closure) to maintain ≤0°C.

- Workup Efficiency: Replace column chromatography with fractional crystallization for intermediates to reduce solvent waste .

Advanced: How can researchers address discrepancies in cytotoxicity profiles across different in vitro models?

Methodological Answer:

- Mechanistic Profiling: Conduct transcriptomic analysis (RNA-seq) to identify off-target pathways in sensitive vs. resistant cell lines.

- Metabolite Screening: Use LC-MS to detect hydrolyzed metabolites (e.g., free morpholine) that may contribute to toxicity.

- Mitochondrial Stress Tests: Employ Seahorse assays to compare oxidative phosphorylation inhibition between cell types .

Basic: What spectroscopic features distinguish the hydrochloride salt from the free base form?

Methodological Answer:

- Infrared (IR) Spectroscopy: The hydrochloride salt shows a broad O–H stretch (~2500–3000 cm⁻¹) from water of crystallization and a sharp N–H⁺ bend near 1600 cm⁻¹.

- ¹H NMR: The free base exhibits a downfield-shifted amine proton (~2.5 ppm), absent in the hydrochloride due to protonation.

- X-ray Diffraction (XRD): Compare crystallographic data to confirm salt formation; hydrochloride salts often display characteristic Cl⁻ anion peaks .

Advanced: What strategies mitigate aggregation issues in aqueous solutions during biochemical assays?

Methodological Answer:

- Co-Solvents: Use 5–10% DMSO or cyclodextrin derivatives to enhance solubility without denaturing proteins.

- Dynamic Light Scattering (DLS): Monitor particle size distribution to detect aggregates (>100 nm).

- Surfactant Addition: Include 0.01% Tween-20 or CHAPS in assay buffers to stabilize monomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.